

# Comparative analysis of the spectral properties of nitrobenzoic acid isomers

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## Compound of Interest

Compound Name: Methyl 2-hydroxy-4-nitrobenzoate

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## A Comparative Spectroscopic Analysis of Nitrobenzoic Acid Isomers

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral properties of 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid.

The three isomers of nitrobenzoic acid, ortho (2-), meta (3-), and para (4-), are crucial building blocks in the synthesis of a wide range of pharmaceuticals and other high-value chemical compounds. While sharing the same molecular formula ( $C_7H_5NO_4$ ), the positional variation of the nitro ( $-NO_2$ ) and carboxylic acid ( $-COOH$ ) groups on the benzene ring leads to distinct physicochemical and spectral properties. A thorough understanding of their spectroscopic signatures is paramount for unambiguous identification, characterization, and quality control. This guide provides a comparative analysis of the spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses of these isomers.

## Data Presentation

The following tables summarize the key quantitative data from the spectroscopic analysis of the three nitrobenzoic acid isomers, providing a clear comparison of their characteristic spectral features.

### Table 1: UV-Visible Spectral Data

Isomer	$\lambda_{\text{max}}$ (nm) in Ethanol
2-Nitrobenzoic Acid	~215, ~255[1]
3-Nitrobenzoic Acid	~215, ~255[1]
4-Nitrobenzoic Acid	~258

**Table 2: Infrared (IR) Spectral Data (cm<sup>-1</sup>)**

Functional Group	Vibrational Mode	2-Nitrobenzoic Acid	3-Nitrobenzoic Acid	4-Nitrobenzoic Acid
O-H (Carboxylic Acid)	Stretching (broad)	~3200-2500	~3100-2500	~3100-2500
C=O (Carboxylic Acid)	Stretching	~1700[2]	~1700[2]	~1700[2]
N-O (Nitro Group)	Asymmetric Stretching	~1530[2]	~1530[2]	~1525[2]
N-O (Nitro Group)	Symmetric Stretching	~1350[2]	~1350[2]	~1345[2]
C-H (Aromatic)	Stretching	~3100-3000	~3100-3000	~3100-3000
C=C (Aromatic)	Stretching	~1600-1450	~1600-1450	~1600-1450

**Table 3: <sup>1</sup>H NMR Spectral Data (DMSO-d<sub>6</sub>, ppm)**

Isomer	-COOH	Aromatic Protons
2-Nitrobenzoic Acid	~13.5 (s, 1H)[2]	8.1-7.7 (m, 4H)[2]
3-Nitrobenzoic Acid	~13.5 (s, 1H)[2]	8.7-7.8 (m, 4H)[2]
4-Nitrobenzoic Acid	~13.6 (s, 1H)[2]	8.3 (d, 2H), 8.1 (d, 2H)[2]

**Table 4: <sup>13</sup>C NMR Spectral Data (DMSO-d<sub>6</sub>, ppm)**

Isomer	C=O	Aromatic Carbons
2-Nitrobenzoic Acid	~166	~148, 134, 132, 130, 129, 124[2]
3-Nitrobenzoic Acid	~165	~148, 136, 131, 130, 127, 123[2]
4-Nitrobenzoic Acid	~166	~150, 136, 131, 130, 124[2]

**Table 5: Mass Spectrometry Data (Electron Ionization - EI)**

Isomer	Molecular Ion ( $M^{+ \cdot}$ ) m/z	Key Fragment Ions m/z
2-Nitrobenzoic Acid	167[3]	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ ), 93, 65
3-Nitrobenzoic Acid	167[2]	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ ), 105, 77, 65
4-Nitrobenzoic Acid	167[4]	150 ( $[M-OH]^+$ ), 121 ( $[M-NO_2]^+$ ), 105, 77, 65

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for each key experiment.

### UV-Visible Spectroscopy

- **Sample Preparation:** Stock solutions of each nitrobenzoic acid isomer were prepared by accurately weighing and dissolving the compound in ethanol. These solutions were then diluted to a suitable concentration to ensure the absorbance values fell within the linear range of the spectrophotometer.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer was used.

- **Data Acquisition:** The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using ethanol as the reference solvent.[5]

## Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples of the nitrobenzoic acid isomers were prepared as KBr pellets. A small amount of the sample (1-2 mg) was intimately ground with approximately 100-200 mg of dry KBr powder. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum was recorded in the mid-IR region ( $4000\text{--}400\text{ cm}^{-1}$ ) by co-adding 32 or 64 scans at a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of each nitrobenzoic acid isomer was dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. Tetramethylsilane (TMS) was added as an internal standard ( $\delta\text{ }0.00\text{ ppm}$ ).
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **Data Acquisition:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired. For  $^1\text{H}$  NMR, a standard single-pulse experiment was used. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment was performed to obtain singlets for each carbon atom.

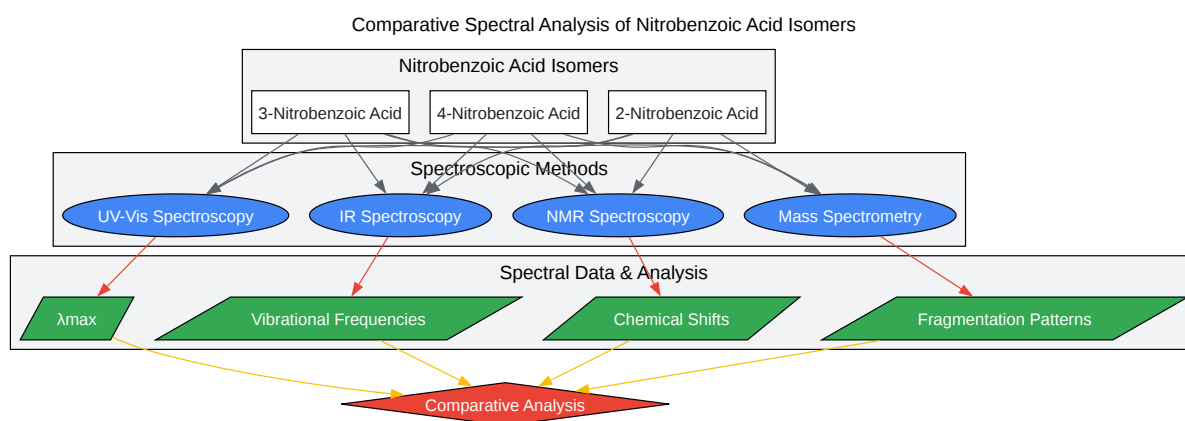
## Mass Spectrometry (MS)

- **Sample Preparation:** Samples were introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion after dissolving in a suitable solvent for electrospray ionization (ESI). For GC-MS, a dilute solution in a volatile organic solvent like methanol or acetone is prepared.
- **Instrumentation:** A mass spectrometer with an electron ionization (EI) source was used for the fragmentation data presented.

- **Data Acquisition:** For EI, an electron energy of 70 eV is typically used. The mass analyzer scans a mass-to-charge ( $m/z$ ) range, for example, from 40 to 300 amu, to detect the molecular ion and its fragment ions.

## Visualization of Comparative Analysis

The following diagram illustrates the logical workflow for the comparative spectral analysis of the nitrobenzoic acid isomers.



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